3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl-
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Overview
Description
3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Acetamide Formation: The acetamide group can be introduced by reacting the isoxazole derivative with acetic anhydride or acetyl chloride.
Substitution with N-(2,6-dimethylphenyl): The final step involves the substitution of the acetamide group with the N-(2,6-dimethylphenyl) group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity such as antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Acetamide Derivatives: Compounds with acetamide groups but different aromatic or heterocyclic rings.
Uniqueness
The uniqueness of 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
130403-07-5 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-4-6-10(2)14(9)15-13(17)8-12-7-11(3)18-16-12/h4-7H,8H2,1-3H3,(H,15,17) |
InChI Key |
SHWWSSZJHXTIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=NOC(=C2)C |
Origin of Product |
United States |
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